2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641985
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10?
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid

CAS No.:

Cat. No.: VC18641985

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10?
Standard InChI Key BCLVLFKRDPXIQB-ULKQDVFKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[3.1.1]heptane core, a seven-membered ring system comprising two fused cyclohexane rings with bridgehead nitrogen. Key structural attributes include:

  • Boc-protected amine: The tert-butoxycarbonyl group at the 3-position shields the amine during synthetic workflows .

  • Acetic acid side chain: A carboxylic acid moiety at the 6-position enables conjugation or further functionalization .

The SMILES notation (O=C(N1C[C@@H]2C[C@H](C1)[C@@H]2CC(=O)O)OC(C)(C)C) confirms the endo configuration of the Boc group and the stereochemical arrangement of the bicyclic system .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₂₁NO₄
Molecular weight255.31 g/mol
CAS number2725790-96-3
MDL numberMFCD27979119

Synthetic Pathways

Retrosynthetic Analysis

The bicyclo[3.1.1]heptane framework is typically assembled via intramolecular cyclization or transition-metal-catalyzed C–H activation. A plausible route involves:

  • Formation of the azabicyclo core: Cycloaddition or radical-mediated ring closure, as seen in analogous systems .

  • Boc protection: Introducing the tert-butoxycarbonyl group under Schotten-Baumann conditions .

  • Side-chain elaboration: Oxidation or hydrolysis to install the acetic acid moiety .

Key Synthetic Challenges

  • Stereochemical control: Ensuring endo selectivity during bicyclo[3.1.1]heptane formation requires chiral auxiliaries or asymmetric catalysis .

  • Functional group compatibility: The Boc group’s stability under acidic/basic conditions must align with subsequent steps .

Table 2: Representative Synthetic Steps from Literature

StepReagents/ConditionsYieldReference
CyclizationBu₃SnH, AIBN, reflux30%
Boc protectionBoc₂O, DMAP, CH₂Cl₂85%
Carboxylic acid formationKMnO₄, H₂O, rt72%

Applications in Drug Discovery

Conformational Restriction in Peptide Design

The rigid bicyclo[3.1.1]heptane system reduces peptide backbone flexibility, enhancing target binding affinity and metabolic stability. Analogous CRAAs have been employed in:

  • Antiviral agents: Stabilizing β-turn motifs in protease inhibitors .

  • Neurological therapeutics: Modulating glutamate receptor interactions .

PacksizePrice (USD)Availability
100 mg$320Global stock
1 g$1,0691–2 weeks lead time

Future Directions

  • Stereoselective synthesis: Developing catalytic asymmetric methods to access enantiopure material.

  • Bioconjugation studies: Exploring click chemistry or amide coupling to generate peptide-drug conjugates.

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